
1,2-Dihydro-2-oxo-6-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H)-Quinolinene-6-carboxylic acid is a heterocyclic aromatic organic compound It features a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H)-Quinolinene-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic aldehyde in the presence of a base. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of 2-(1H)-Quinolinene-6-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 2-(1H)-Quinolinene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2-(1H)-Quinolinene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of 2-(1H)-Quinolinene-6-carboxylic acid are investigated for their potential as therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism of action of 2-(1H)-Quinolinene-6-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, these compounds may inhibit enzymes or receptors involved in disease pathways. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes.
相似化合物的比较
Quinoline: A simpler structure without the carboxylic acid group.
Isoquinoline: An isomeric form with the nitrogen atom in a different position.
Quinoline-4-carboxylic acid: A similar compound with the carboxylic acid group at a different position on the ring.
Uniqueness: 2-(1H)-Quinolinene-6-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which can influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets and can lead to distinct pharmacological properties compared to other quinoline derivatives.
属性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC 名称 |
2-oxo-6H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1-5,7H,(H,13,14) |
InChI 键 |
YVHBSCBIZRBUON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)C=CC2=CC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


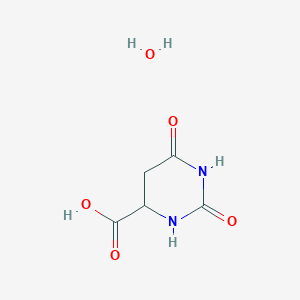
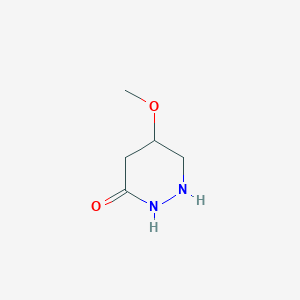

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
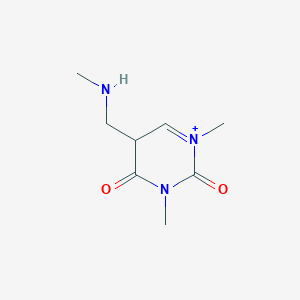
![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)
![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)
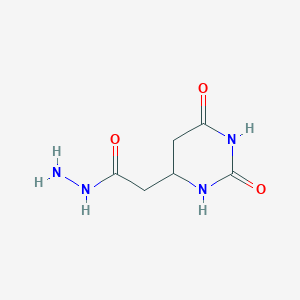

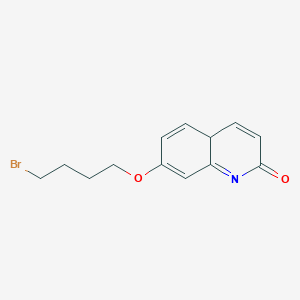
![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)

